molecular formula C11H11N3O4 B1352794 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid CAS No. 6525-46-8

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid

Cat. No.: B1352794
CAS No.: 6525-46-8
M. Wt: 249.22 g/mol
InChI Key: XKDUODGOACYEEU-UHFFFAOYSA-N
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Description

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid typically involves the nitration of an indole precursor followed by amino acid functionalization. One common method involves the nitration of 1H-indole-3-carboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole-3-carboxylic acid is then subjected to a series of reactions to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(1H-indol-3-yl)propanoic acid:

    2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid:

    2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid: A derivative with potential therapeutic applications.

Uniqueness

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is unique due to the presence of the nitro group at the 5-position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The nitro group can participate in redox reactions, making the compound a valuable tool in various research applications.

Properties

IUPAC Name

2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-2-1-7(14(17)18)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUODGOACYEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392250
Record name NSC58612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-46-8
Record name NSC58612
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC58612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-DL-tryptophan
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